molecular formula C23H17N5O2S B2362226 3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891100-76-8

3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No. B2362226
CAS RN: 891100-76-8
M. Wt: 427.48
InChI Key: NLZPDWRGHFSKAX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a phenyl group, a thiophene ring, a triazolo ring, and a pyridazine ring. These groups could potentially contribute to the compound’s physical and chemical properties, as well as its biological activity .


Molecular Structure Analysis

The compound’s structure includes several heterocyclic rings, which are rings containing atoms of at least two different elements. These rings, along with the various functional groups, could potentially allow for a variety of interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the methoxy group might undergo demethylation, while the aromatic rings might participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Anticancer and Antiproliferative Applications

Compounds related to 3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide have been explored for their anticancer and antiproliferative properties. Studies indicate that derivatives of this compound class show promise in inhibiting the proliferation of endothelial and tumor cells. The alteration of the benzamidine compound to a [1,2,4]triazolo[4,3-b]pyridazine derivative has been found to result in the loss of thrombin inhibitory and fibrinogen receptor antagonistic activities. However, these derivatives have demonstrated significant inhibitory effects on the proliferation of certain cell lines, hinting at their potential utility in cancer treatment (Ilić et al., 2011). Additionally, a series of compounds based on the scaffolds of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones have shown moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers (Kamal et al., 2011).

Antimicrobial and Antioxidant Activities

This class of compounds has also been explored for their antimicrobial properties. A series of heterocyclic compounds, including benzamide derivatives, have been synthesized and tested against a range of gram-positive and gram-negative bacteria and fungi. The antibacterial and antifungal activities of these compounds have been substantiated through various studies, indicating their potential as antimicrobial agents (Patel & Patel, 2015). Moreover, some derivatives have shown promising antioxidant activity, potentially offering protection against oxidative stress-related damage. These compounds were evaluated using assays like DPPH radical scavenging method, where the antioxidant activity of certain derivatives was found to be comparable or even superior to well-known antioxidants like ascorbic acid (Tumosienė et al., 2020).

Biological Activities and Synthesis

The synthesis and biological evaluation of novel derivatives related to this compound have been a focal point of recent research. Novel series of biologically active heterocyclic compounds, including pyrazole, thiazole, and pyridine derivatives, have been synthesized. These compounds have been evaluated for their potential as insecticidal agents and other biological applications, demonstrating the versatility and potential utility of these compounds in various biological contexts (Soliman et al., 2020).

properties

IUPAC Name

3-methoxy-N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S/c1-30-18-5-2-4-16(14-18)23(29)24-17-9-7-15(8-10-17)19-11-12-21-25-26-22(28(21)27-19)20-6-3-13-31-20/h2-14H,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZPDWRGHFSKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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